molecular formula C15H15FN2O3 B2921634 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-61-4

4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2921634
CAS No.: 478078-61-4
M. Wt: 290.294
InChI Key: HOAHGHIAPRWYQY-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a methoxyethyl group, and a pyrrole-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorobenzoyl chloride intermediate This intermediate is then reacted with 2-methoxyethylamine to form the corresponding amide

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrroles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorobenzoyl group makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzoyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

  • 4-(4-Fluorobenzoyl)-N-(2-ethoxyethyl)-1H-pyrrole-2-carboxamide

  • 4-(4-Fluorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide

Uniqueness: 4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide stands out due to its specific structural features, such as the presence of the methoxyethyl group, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications compared to its similar counterparts.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-21-7-6-17-15(20)13-8-11(9-18-13)14(19)10-2-4-12(16)5-3-10/h2-5,8-9,18H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAHGHIAPRWYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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